Cas no 149997-92-2 (4H-Anthra[1,2-b]pyran-4,7,12-trione, 10-[4-O-acetyl-2,3,6-trideoxy-3-(dimethylamino)-3-C-methyl-α-L-lyxo-hexopyranosyl]-11-hydroxy-5-methyl-2-(1-methyl-3-pentenyl)-8-[2,3,6-trideoxy-3-(dimethylamino)-β-D-arabino-hexopyranosyl]- (9CI))
![4H-Anthra[1,2-b]pyran-4,7,12-trione, 10-[4-O-acetyl-2,3,6-trideoxy-3-(dimethylamino)-3-C-methyl-α-L-lyxo-hexopyranosyl]-11-hydroxy-5-methyl-2-(1-methyl-3-pentenyl)-8-[2,3,6-trideoxy-3-(dimethylamino)-β-D-arabino-hexopyranosyl]- (9CI) structure](https://fr.kuujia.com/scimg/cas/149997-92-2x500.png)
149997-92-2 structure
Nom du produit:4H-Anthra[1,2-b]pyran-4,7,12-trione, 10-[4-O-acetyl-2,3,6-trideoxy-3-(dimethylamino)-3-C-methyl-α-L-lyxo-hexopyranosyl]-11-hydroxy-5-methyl-2-(1-methyl-3-pentenyl)-8-[2,3,6-trideoxy-3-(dimethylamino)-β-D-arabino-hexopyranosyl]- (9CI)
Numéro CAS:149997-92-2
Le MF:C43H54N2O10
Mégawatts:758.896273136139
CID:208340
4H-Anthra[1,2-b]pyran-4,7,12-trione, 10-[4-O-acetyl-2,3,6-trideoxy-3-(dimethylamino)-3-C-methyl-α-L-lyxo-hexopyranosyl]-11-hydroxy-5-methyl-2-(1-methyl-3-pentenyl)-8-[2,3,6-trideoxy-3-(dimethylamino)-β-D-arabino-hexopyranosyl]- (9CI) Propriétés chimiques et physiques
Nom et identifiant
-
- 4H-Anthra[1,2-b]pyran-4,7,12-trione,10-[4-O-acetyl-2,3,6-trideoxy-3-(dimethylamino)-3-C-methyl-a-L-lyxo-hexopyranosyl]-11-hydroxy-5-methyl-2-(1-methyl-3-pentenyl)-8-[2,3,6-trideoxy-3-(dimethylamino)-b-D-arabino-hexopyranosyl]- (9CI)
- 4H-Anthra[1,2-b]pyran-4,7,12-trione,10-[4-O-acetyl-2,3,6-trideoxy-3-(dimethylamino)-3-C-methyl-a-L-lyxo-hexopyranosyl]-11-hyd
- 4H-Anthra[1,2-b]pyran-4,7,12-trione,10-[4-O-acetyl-2,3,6-trideoxy-3-(dimethylamino)-3-C-methyl-a-L-lyxo-hexopyranosyl]-11-hydroxy-5-methyl-2-(1-methyl-3-pentenyl)-8-[2,3,6-trideoxy-3-(dimethylamino)-b
- AntibioticHP 530C2
- Saptomycin C2
- 4H-Anthra[1,2-b]pyran-4,7,12-trione, 10-[4-O-acetyl-2,3,6-trideoxy-3-(dimethylamino)-3-C-methyl-α-L-lyxo-hexopyranosyl]-11-hydroxy-5-methyl-2-(1-methyl-3-pentenyl)-8-[2,3,6-trideoxy-3-(dimethylamino)-β-D-arabino-hexopyranosyl]- (9CI)
-
- Piscine à noyau: 1S/C43H54N2O10/c1-12-13-14-20(2)30-18-29(47)33-21(3)15-27-35(41(33)55-30)40(51)36-34(39(27)50)25(31-17-28(44(8)9)37(48)22(4)52-31)16-26(38(36)49)32-19-43(7,45(10)11)42(23(5)53-32)54-24(6)46/h12-13,15-16,18,20,22-23,28,31-32,37,42,48-49H,14,17,19H2,1-11H3/b13-12+
- La clé Inchi: VJRBWRXAMBANIM-OUKQBFOZSA-N
- Sourire: C/C=C/CC(C1OC2C(=C(C=C3C=2C(=O)C2C(=C(C4OC(C)C(O)C(N(C)C)C4)C=C(C=2O)C2OC(C)C(OC(=O)C)C(N(C)C)(C)C2)C3=O)C)C(=O)C=1)C
Propriétés calculées
- Nombre de donneurs de liaisons hydrogène: 2
- Nombre de récepteurs de liaison hydrogène: 12
- Comptage des atomes lourds: 55
- Le xlogp3: 2.998
4H-Anthra[1,2-b]pyran-4,7,12-trione, 10-[4-O-acetyl-2,3,6-trideoxy-3-(dimethylamino)-3-C-methyl-α-L-lyxo-hexopyranosyl]-11-hydroxy-5-methyl-2-(1-methyl-3-pentenyl)-8-[2,3,6-trideoxy-3-(dimethylamino)-β-D-arabino-hexopyranosyl]- (9CI) Littérature connexe
-
Zhi-Qiao Wang,Ming-Jian Zhang,Zhong-Ning Xu,Guo-Cong Guo Chem. Commun., 2020,56, 403-406
-
Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183
-
3. Cell morphology as a design parameter in the bioengineering of cell–biomaterial surface interactionsRichard Thorogate,Nicola Mordan Biomater. Sci., 2021,9, 8032-8050
-
Jian Jiang,Yuanyuan Li,Jinping Liu,Xintang Huang Nanoscale, 2011,3, 45-58
-
Boaz Vilozny,Paolo Actis,Daniel Hwang,Bakthan Singaram,Nader Pourmand Nanoscale, 2013,5, 9214-9221
149997-92-2 (4H-Anthra[1,2-b]pyran-4,7,12-trione, 10-[4-O-acetyl-2,3,6-trideoxy-3-(dimethylamino)-3-C-methyl-α-L-lyxo-hexopyranosyl]-11-hydroxy-5-methyl-2-(1-methyl-3-pentenyl)-8-[2,3,6-trideoxy-3-(dimethylamino)-β-D-arabino-hexopyranosyl]- (9CI)) Produits connexes
- 701-01-9(1,5-dichloro-2-ethenyl-4-fluorobenzene)
- 2172484-59-0(3-8-({(9H-fluoren-9-yl)methoxycarbonyl}amino)octanamidobutanoic acid)
- 888461-28-7(N-cyclopentyl-2-({3-ethyl-4-oxo-3H,4H,5H-pyrimido5,4-bindol-2-yl}sulfanyl)acetamide)
- 1597393-39-9(3-bromo-4-(2-butoxyethoxy)-1lambda6-thiolane-1,1-dione)
- 279-82-3(3-Azabicyclo[3.2.1]octane)
- 2411256-25-0(N-[[1-[(4,5-Dimethyl-2-oxazolyl)methyl]-4-piperidinyl]methyl]-2-butynamide)
- 847270-49-9(2-{3-(4-bromophenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yloxy}acetonitrile)
- 2034251-61-9(1-{2-oxo-2-[3-(pyrazin-2-yloxy)pyrrolidin-1-yl]ethyl}-3-phenylimidazolidin-2-one)
- 743453-44-3(2-(3-Methylbut-2-enamido)-4-phenylthiophene-3-carboxylic Acid)
- 1704066-80-7((3-Fluoro-5-(pyrrolidin-1-ylmethyl)phenyl)boronic acid)
Fournisseurs recommandés
Jincang Pharmaceutical (Shanghai) Co., LTD.
Membre gold
Fournisseur de Chine
Réactif

pengshengyue
Membre gold
Fournisseur de Chine
Lot

Tiancheng Chemical (Jiangsu) Co., Ltd
Membre gold
Fournisseur de Chine
Lot
Wuhan ChemNorm Biotech Co.,Ltd.
Membre gold
Fournisseur de Chine
Réactif

钜澜化工科技(青岛)有限公司
Membre gold
Fournisseur de Chine
Lot
